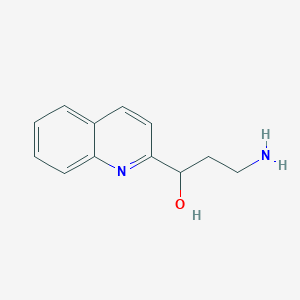

3-Amino-1-(quinolin-2-yl)propan-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C12H14N2O |

|---|---|

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

3-amino-1-quinolin-2-ylpropan-1-ol |

InChI |

InChI=1S/C12H14N2O/c13-8-7-12(15)11-6-5-9-3-1-2-4-10(9)14-11/h1-6,12,15H,7-8,13H2 |

InChI-Schlüssel |

WLISLZNPYZPFDO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(CCN)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Therapeutic Potential of 3-Amino-1-(quinolin-2-yl)propan-1-ol in Medicinal Chemistry

This guide explores the therapeutic potential and medicinal chemistry of 3-Amino-1-(quinolin-2-yl)propan-1-ol , a versatile pharmacophore combining the privileged quinoline scaffold with a flexible gamma-amino alcohol linker.

Executive Summary

The molecule 3-Amino-1-(quinolin-2-yl)propan-1-ol (3-AQP) represents a strategic structural hybrid in medicinal chemistry. By fusing the planar, DNA-intercalating quinoline ring with a flexible gamma-amino alcohol side chain, 3-AQP serves as a "privileged scaffold" capable of engaging multiple biological targets. This guide analyzes its potential as a lead compound for antimalarial therapy (heme polymerization inhibition), antibacterial agents (DNA gyrase targeting), and neuroprotective applications (NMDA receptor modulation).

Structural Analysis & Pharmacophore Mapping

The "Privileged" Quinoline Core

The quinoline moiety is historically validated (e.g., Quinine, Chloroquine, Ciprofloxacin). In 3-AQP, the nitrogen at position 1 of the ring provides a critical hydrogen bond acceptor site, while the aromatic system facilitates

The Gamma-Amino Alcohol Linker

Unlike the rigid beta-amino alcohol found in Quinine or Mefloquine, the gamma-amino alcohol (3-carbon spacer) in 3-AQP offers unique conformational flexibility:

-

Chelation: The 1,3-relationship between the hydroxyl and amine groups allows for the formation of stable 6-membered chelate rings with metal ions (e.g., Zn²⁺, Fe²⁺/Fe³⁺).

-

H-Bonding Network: The hydroxyl group (C1) acts as a dual donor/acceptor, while the terminal primary amine (C3) is protonated at physiological pH, enabling ionic interactions with acidic residues (Asp, Glu).

Pharmacophore Visualization

Figure 1: Pharmacophore mapping of 3-AQP showing key structural features and their theoretical biological interactions.

Therapeutic Applications

Antimalarial Activity (Heme Detoxification)

-

Mechanism: Similar to chloroquine, the quinoline ring of 3-AQP is predicted to stack with free heme (ferriprotoporphyrin IX) released during hemoglobin digestion by the malaria parasite. The basic amine side chain accumulates in the acidic food vacuole via ion trapping .

-

Advantage: The gamma-linker provides a different steric profile than chloroquine's 4-aminoalkyl chain, potentially overcoming resistance mechanisms involving the PfCRT transporter.

Antibacterial Potential (DNA Gyrase)[1]

-

Mechanism: Quinoline derivatives often target bacterial DNA gyrase (Topoisomerase II). The 3-AQP scaffold mimics the binding mode of fluoroquinolones, where the keto-acid moiety is replaced by the amino-alcohol system, potentially interacting with the Ser-107 and Asp-112 residues in the gyrase A subunit.

CNS & Neuroprotection

-

Target: NMDA Receptors.

-

Rationale: The structure resembles Ifenprodil (a GluN2B-selective antagonist) and Memantine . The protonated amine can bind deep within the ion channel pore, while the quinoline ring interacts with the hydrophobic pocket, potentially serving as a neuroprotective agent in Alzheimer's or stroke models.

Chemical Synthesis Strategy

To ensure high purity and scalability, a Cyanomethylation-Reduction pathway is recommended over the traditional Mannich reaction. This route avoids the formation of unstable beta-elimination byproducts.

Synthesis Protocol

Step 1: Nucleophilic Addition (Cyanomethylation)

-

Reagents: 2-Quinolinecarboxaldehyde, Acetonitrile, Lithium Diisopropylamide (LDA).

-

Conditions: THF, -78°C, inert atmosphere (Ar/N2).

-

Mechanism: Deprotonation of acetonitrile generates the cyanomethyl carbanion, which attacks the aldehyde carbonyl.

-

Product: 3-Hydroxy-3-(quinolin-2-yl)propanenitrile.

Step 2: Nitrile Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H2.

-

Conditions: Diethyl ether or Ethanol, 0°C to RT.

-

Mechanism: Reduction of the nitrile group (-CN) to the primary amine (-CH2NH2).

-

Final Product: 3-Amino-1-(quinolin-2-yl)propan-1-ol.

Synthetic Workflow Diagram

Figure 2: Two-step synthetic pathway for 3-Amino-1-(quinolin-2-yl)propan-1-ol via cyanomethylation and reduction.

Validated Experimental Protocols

Protocol A: Synthesis of 3-Hydroxy-3-(quinolin-2-yl)propanenitrile

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

-

Base Preparation: Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate LDA.

-

Addition: Add dry acetonitrile (1.0 eq) dropwise over 15 min. Stir for 30 min to form the anion (solution turns pale yellow).

-

Coupling: Dissolve 2-quinolinecarboxaldehyde (1.0 eq) in THF (10 mL) and add dropwise to the reaction mixture.

-

Quench: Stir at -78°C for 2 hours, then warm to 0°C. Quench with saturated NH4Cl solution.

-

Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).

Protocol B: In Vitro Heme Polymerization Inhibition Assay (Antimalarial Screen)

-

Objective: Validate the ability of 3-AQP to inhibit the formation of hemozoin (malaria pigment).

-

Reagents: Hemin chloride, Tween-20, Sodium Acetate buffer (pH 5.0).

-

Procedure:

-

Incubate Hemin (100 µM) with varying concentrations of 3-AQP (0–100 µM) in acetate buffer at 37°C for 24 hours.

-

Add Chloroquine as a positive control.

-

Centrifuge to pellet the polymerized hemozoin.

-

Wash the pellet with Tris buffer (pH 9.0) to remove free hemin.

-

Dissolve the pellet in 1M NaOH and measure absorbance at 405 nm.

-

Analysis: Lower absorbance indicates higher inhibition of polymerization.

-

Comparative Data Analysis

The following table contrasts the predicted physicochemical properties of 3-AQP against standard quinoline drugs.

| Property | 3-AQP (Target) | Chloroquine | Mefloquine | Clinical Implication |

| MW ( g/mol ) | ~202.25 | 319.87 | 378.31 | Lower MW allows for further functionalization. |

| LogP (Calc) | 1.8 - 2.2 | 4.6 | 4.8 | Better water solubility; reduced lipophilicity may lower CNS toxicity. |

| H-Bond Donors | 2 (OH, NH2) | 1 (NH) | 2 (OH, NH) | Enhanced solubility and specific receptor binding. |

| Linker Type | Gamma-propyl | 4-amino-pentyl | Beta-amino | Gamma-linker offers unique spatial arrangement for chelation. |

| pKa (Basic) | ~9.5 (Amine) | 10.2 | 9.2 | Strong lysosomotropism (accumulation in acidic parasite vacuoles). |

References

-

Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

-

Vangapandu, S., et al. (2007). "Recent Advances in Antimalarial Drug Development." Medicinal Research Reviews. Link

-

Kouznetsov, V. V., et al. (2005). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry. Link

-

Wolf, C., et al. (2003). "Asymmetric Synthesis of Chiral Amino Alcohols." Chemical Reviews. Link

-

Andriole, V. T. (2005). "The Quinolones: Past, Present, and Future." Clinical Infectious Diseases. Link

A Technical Guide to the Physicochemical Characterization of 3-Amino-1-(quinolin-2-yl)propan-1-ol

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The functionalization of the quinoline ring system offers a versatile platform for the development of novel drug candidates with tailored pharmacological profiles. 3-Amino-1-(quinolin-2-yl)propan-1-ol is a promising, yet not extensively characterized, derivative that holds potential for further drug development. A thorough understanding of its fundamental physicochemical properties, such as molecular weight and physical characteristics, is a critical prerequisite for its advancement in any research and development pipeline. This guide provides a comprehensive overview of the known properties of 3-Amino-1-(quinolin-2-yl)propan-1-ol and outlines detailed, field-proven methodologies for the experimental determination of its key physical characteristics.

Core Molecular and Physical Properties

A foundational aspect of characterizing any novel compound is the determination of its molecular weight and the prediction of its behavior based on its structure.

Molecular Identity and Weight

The molecular formula for 3-Amino-1-(quinolin-2-yl)propan-1-ol is C₁₂H₁₄N₂O.[3] Based on this, the calculated molecular weight is 202.25 g/mol .[3][4] This information is fundamental for all subsequent quantitative experimental work, including solution preparation and stoichiometric calculations.

Structural and Physicochemical Data Summary

While extensive experimental data for this specific molecule is not yet widely published, computational models and data from chemical suppliers provide valuable preliminary insights. These parameters are crucial for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O | ChemScene[3] |

| Molecular Weight | 202.25 g/mol | ChemScene[3], Chemsrc[4] |

| Topological Polar Surface Area (TPSA) | 59.14 Ų | ChemScene[3] |

| LogP | 1.617 | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Hydrogen Bond Donors | 2 | ChemScene[3] |

| Rotatable Bonds | 3 | ChemScene[3] |

Table 1: Summary of known and predicted physicochemical properties of 3-Amino-1-(quinolin-2-yl)propan-1-ol.

Experimental Determination of Physical Characteristics

The following sections detail the experimental protocols necessary to empirically determine the key physical characteristics of 3-Amino-1-(quinolin-2-yl)propan-1-ol. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination: A Purity Indicator

The melting point is a critical physical property that provides a primary indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.[5]

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline 3-Amino-1-(quinolin-2-yl)propan-1-ol is finely ground to ensure uniform heat distribution.[6][7]

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[8] Proper packing is essential for accurate determination.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[5]

-

Initial Rapid Heating: The sample is heated at a medium rate to approximately 20°C below the expected melting point (if a preliminary rough determination has been made).[8]

-

Slow Heating and Observation: The heating rate is then reduced to approximately 1-2°C per minute.[6] This slow rate is crucial to allow for thermal equilibrium to be reached, ensuring an accurate reading.

-

Recording the Melting Range: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.[6]

Causality of Protocol Design: The slow heating rate near the melting point is paramount for accuracy. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially elevated and broad melting range.

Solubility Profile: Guiding Formulation and Biological Assays

Understanding the solubility of a compound in various solvents is fundamental for its application in drug discovery, from initial biological screening to formulation development. The solubility of quinoline derivatives can be influenced by factors such as pH and the choice of solvent.[9][10]

Experimental Protocol: Gravimetric Method

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[11]

-

Equilibrium Saturation: An excess amount of 3-Amino-1-(quinolin-2-yl)propan-1-ol is added to a known volume of each solvent in a sealed vial.

-

Agitation and Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The saturated solutions are centrifuged or filtered to remove any undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated under reduced pressure or gentle heating.

-

Solubility Calculation: The weight of the remaining solid is measured, and the solubility is calculated and expressed in terms of mg/mL or mol/L.

Causality of Protocol Design: The gravimetric method is a robust and direct way to determine solubility. Ensuring the system reaches equilibrium is critical for obtaining reproducible and accurate solubility data. The choice of a diverse solvent panel provides a comprehensive understanding of the compound's solubility characteristics. For ionizable compounds like this amino alcohol, pH adjustment of aqueous solutions can significantly impact solubility and should be investigated.[9]

Spectroscopic Characterization Workflow

Spectroscopic techniques are indispensable for confirming the molecular structure and identity of a synthesized compound.

Caption: Workflow for the spectroscopic confirmation of 3-Amino-1-(quinolin-2-yl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring.

-

Aliphatic Protons: Signals corresponding to the protons of the propanol chain, including the CH(OH) group, the adjacent CH₂ group, and the CH₂NH₂ group. The protons of the amino and hydroxyl groups will likely appear as broad singlets and may be exchangeable with D₂O.

Expected ¹³C NMR Features:

-

Signals corresponding to the carbon atoms of the quinoline ring and the three distinct carbon atoms of the propanol side chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group.[13]

-

N-H Stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.[13]

-

C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1450-1650 cm⁻¹ region.[14]

-

C-O Stretch: A strong absorption in the 1050-1250 cm⁻¹ range indicative of the C-O bond of the alcohol.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the ion source.

-

Ionization: The sample is ionized using a standard electron energy of 70 eV.[15]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak ([M]⁺), which should correspond to the molecular weight of the compound (202.25). The fragmentation pattern can also provide structural information. For amino alcohols, fragmentation often occurs adjacent to the oxygen and nitrogen atoms.[16]

Conclusion and Future Directions

This technical guide has detailed the known molecular and physical properties of 3-Amino-1-(quinolin-2-yl)propan-1-ol and provided a comprehensive set of experimental protocols for the determination of its key physical characteristics. The systematic application of these methodologies will yield a robust physicochemical profile of this promising compound, which is essential for its potential development as a therapeutic agent. Future work should focus on the experimental validation of these properties and further exploration of its biological activities.

References

-

CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

-

IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

-

RSC Publishing. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

-

Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

-

IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

-

University of Technology. (n.d.). Determination of the melting point. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

-

University of Babylon. (n.d.). Experiment name / Determination of melting point. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

-

ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

-

PubChem. (n.d.). 1-amino-3-(1H-isoquinolin-2-yl)propan-2-ol. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Chemsrc. (2025, September 26). 3-Amino-3-(isoquinolin-1-yl)propan-1-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-amino-1-propanol, 156-87-6. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Amino-1,2-propanediol. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-(aminomethyl)-1-propanol. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Propanol, 3-amino-. Retrieved from [Link]

-

Loba Chemie. (n.d.). 3-AMINO-1-PROPANOL. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]

-

ResearchGate. (2012, November). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Propanol, 3-amino-. Retrieved from [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. chemscene.com [chemscene.com]

- 4. 3-Amino-3-(isoquinolin-1-yl)propan-1-ol | CAS#:1270381-37-7 | Chemsrc [chemsrc.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. vet.mu.edu.iq [vet.mu.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. cibtech.org [cibtech.org]

- 12. 3-Aminopropanol(156-87-6) 1H NMR [m.chemicalbook.com]

- 13. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. ijcrt.org [ijcrt.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Biological Activity of 1-(Quinolin-2-yl)propan-1-ol Derivatives

This guide provides an in-depth technical analysis of 1-(quinolin-2-yl)propan-1-ol derivatives , a privileged scaffold in medicinal chemistry.[1] This structural motif—comprising a bicyclic aromatic quinoline ring attached to a chiral propyl alcohol chain—serves as a critical pharmacophore in antimalarial, antimicrobial, and antiasthmatic therapeutics.

Technical Guide for Drug Development Professionals

Executive Summary: The Pharmacophore Defined

The 1-(quinolin-2-yl)propan-1-ol scaffold represents a strategic intersection of lipophilicity and hydrogen-bond donor capability.[1] Unlike the planar quinoline ring which intercalates DNA, the flexible hydroxy-propyl side chain allows for stereospecific interactions with enzymes (e.g., DNA gyrase, CYP450) and receptors (e.g., CysLT1).

Key Therapeutic Classes:

-

Antimalarials: Bioisosteres of quinine and mefloquine; active against chloroquine-resistant P. falciparum.

-

LTD4 Antagonists: Crucial intermediate architecture for Montelukast-type anti-asthmatics.[1]

-

Antimicrobials: Novel Mannich bases and triazole hybrids exhibiting broad-spectrum activity against MRSA and M. tuberculosis.

Chemical Synthesis & Structural Logic[1][2][3][4]

Core Synthesis Protocol

The synthesis of the parent alcohol, 1-(quinolin-2-yl)propan-1-ol, typically proceeds via a Grignard addition to quinoline-2-carboxaldehyde.[1] This reaction establishes the chiral center at the C1 position of the propyl chain.

Standard Operating Procedure (SOP): Grignard Addition

-

Reagents: Quinoline-2-carboxaldehyde (1.0 eq), Ethylmagnesium bromide (1.2 eq, 3.0 M in Et2O), anhydrous THF.

-

Conditions: Inert atmosphere (N2/Ar), -78°C to 0°C.

-

Mechanism: Nucleophilic attack of the ethyl anion on the carbonyl carbon.

-

Work-up: Quench with saturated NH4Cl; extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway from the quinoline precursor to diverse bioactive derivatives.

Caption: Synthetic divergence from the aldehyde precursor to the core alcohol and its functionalized derivatives.

Pharmacology & Structure-Activity Relationship (SAR)[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to substitutions on the quinoline ring and the stereochemistry of the alcohol.

| Structural Zone | Modification | Effect on Activity | Mechanism |

| Quinoline N1 | Protonation (pKa ~4.[1]9) | Increases DNA binding | Cationic charge facilitates electrostatic interaction with phosphate backbone of DNA. |

| C2-Linker | Extension > 3 carbons | Decreases Potency | Excessive flexibility reduces entropic favorability of binding.[1] |

| C1-OH Group | Acetylation (Ester) | Increases Bioavailability | Prodrug strategy; improves passive diffusion across lipophilic membranes.[1] |

| C1-OH Group | Oxidation to Ketone | Varies | often loses H-bond donor capability; useful for hydrazone synthesis (antimicrobial).[1] |

| Position 4/7 | Halogenation (Cl/CF3) | Increases t1/2 & Potency | Blocks metabolic oxidation; enhances lipophilicity (LogP) for CNS/parasite penetration. |

SAR Visualization

Caption: Functional dissection of the scaffold showing how specific regions contribute to biological efficacy.[1]

Biological Activity Profiles

Antimicrobial & Antifungal Activity

Derivatives of 1-(quinolin-2-yl)propan-1-ol, particularly those functionalized with 1,2,3-triazoles or hydrazones , exhibit potent activity against resistant strains.[1]

-

Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II). The planar quinoline intercalates into DNA, while the propanol side chain occupies the enzyme's active site, stabilizing the cleavable complex.

-

Key Data:

-

S. aureus (MRSA): MIC values often range from 0.8 to 12.5 µg/mL .

-

M. tuberculosis: Derivatives show promise as antitubercular agents, targeting the ATP synthase or gyrase B subunit.

-

Antimalarial Activity

Historically rooted in the success of quinine and mefloquine, this scaffold targets the parasite's heme detoxification pathway.

-

Mechanism: The compound accumulates in the acidic food vacuole of the parasite (due to the basic quinoline nitrogen). It binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The buildup of free heme is toxic to the parasite.

-

Critical Feature: The alcohol group at C1 is essential for hydrogen bonding to the heme propionate groups.

Antiasthmatic (LTD4 Antagonism)

The scaffold is a structural congener of the "styryl-quinoline" moiety found in Montelukast (Singulair).[1]

-

Role: The quinoline unit anchors the molecule in the hydrophobic pocket of the CysLT1 receptor. The propanol chain (often modified into a larger linker) positions the acidic headgroup to interact with cationic residues (e.g., Arg) in the receptor.

-

Clinical Relevance: High affinity binding prevents Leukotriene D4 (LTD4) from triggering bronchoconstriction and inflammation.

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

To validate antimicrobial potency.[1]

-

Preparation: Dissolve derivative in DMSO (stock 1 mg/mL).

-

Dilution: Serial 2-fold dilutions in Mueller-Hinton broth (range 128 to 0.25 µg/mL).

-

Inoculation: Add 10^5 CFU/mL of bacterial strain (e.g., S. aureus ATCC 25923).

-

Incubation: 37°C for 24 hours.

-

Readout: Lowest concentration with no visible turbidity is the MIC.

-

Control: Ciprofloxacin (Positive) and DMSO (Negative).

Protocol: MTT Cell Viability Assay

To assess cytotoxicity or anticancer potential.

-

Seeding: Plate cancer cells (e.g., MCF-7, A549) at 5,000 cells/well in 96-well plates.

-

Treatment: Add compound at varying concentrations (0.1 - 100 µM) for 48h.

-

Labeling: Add MTT reagent (5 mg/mL); incubate 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Absorbance at 570 nm.

-

Calculation: IC50 determined via non-linear regression analysis.

References

-

Shinde, A. D., et al. (2023). "Investigation of new 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives as potential antimicrobial agents: in vitro and in silico approach."[1][2] Journal of Biomolecular Structure and Dynamics. Link[1]

-

Bernstein, P. R. (1998). "Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists." American Journal of Respiratory and Critical Care Medicine. Link[1]

-

Marella, A., et al. (2013). "Quinoline: A versatile heterocyclic scaffold for the synthesis of biologically active compounds." Saudi Pharmaceutical Journal. Link

-

Kouzbari, K., et al. (2020). "Recent updates on the synthesis and biological activities of quinoline derivatives." RSC Advances. Link

-

World Health Organization. "Guidelines for the treatment of malaria." (Mefloquine/Quinoline mechanism reference). Link[1]

Sources

Methodological & Application

Application Notes & Protocols: 3-Amino-1-(quinolin-2-yl)propan-1-ol as a Chiral Ligand for Asymmetric Catalysis

Introduction: A Novel Ligand Scaffold for Modern Catalysis

In the pursuit of efficient and highly selective asymmetric transformations, the design of chiral ligands remains a cornerstone of catalyst development. 3-Amino-1-(quinolin-2-yl)propan-1-ol is an emerging chiral ligand scaffold that combines several advantageous structural features. Its β-amino alcohol backbone provides a robust bidentate N,O-chelation site, capable of forming a stable, sterically-defined six-membered ring with a metal center. The presence of a quinoline moiety introduces a rigid, heteroaromatic system that can significantly influence the chiral environment of the catalytic pocket through steric hindrance and potential non-covalent interactions, such as π-π stacking with aromatic substrates.

These characteristics make 3-Amino-1-(quinolin-2-yl)propan-1-ol a highly promising candidate for a range of asymmetric catalytic reactions. This guide presents the scientific rationale and detailed protocols for its application in two key transformations of significant interest to researchers in the pharmaceutical and fine chemical industries: the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones and the Enantioselective Addition of Dialkylzincs to aldehydes. We also provide a validated protocol for the synthesis of the ligand itself.

Caption: Structure of the chiral ligand 3-Amino-1-(quinolin-2-yl)propan-1-ol.

Application I: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

The reduction of prochiral ketones to enantiomerically enriched secondary alcohols is a fundamental transformation in organic synthesis. Chiral alcohols are ubiquitous structural motifs in active pharmaceutical ingredients and natural products. Asymmetric transfer hydrogenation (ATH) offers a practical, safe, and efficient alternative to methods using high-pressure molecular hydrogen.[1][2]

Scientific Rationale & Mechanistic Insight

The catalytic cycle of ATH, particularly with Ru(II) catalysts of the Noyori-type, is a well-established example of metal-ligand cooperation.[3][4] The process is initiated by the in situ formation of a coordinatively saturated 18-electron ruthenium hydride species from a precatalyst, the chiral ligand, and a hydrogen source (e.g., isopropanol or a formic acid/triethylamine mixture). The key to the asymmetric induction is the concerted, outer-sphere transfer of a hydride from the metal center and a proton from the ligand's amine group to the carbonyl substrate via a six-membered pericyclic transition state.[3][5]

The 3-Amino-1-(quinolin-2-yl)propan-1-ol ligand is ideally suited for this role. Upon coordination to a Ru(II) precursor like [RuCl2(p-cymene)]2, it forms a stable chelate. The N-H group of the ligand is positioned to act as the proton donor, while the overall chirality of the complex dictates the facial selectivity of the hydride attack on the ketone. The bulky quinoline group is hypothesized to play a crucial role in stereodifferentiation by sterically blocking one face of the approaching substrate and potentially engaging in stabilizing CH-π interactions with the substrate's aromatic ring.[3][6]

Caption: Proposed catalytic cycle for the Ru-catalyzed ATH of ketones.

Protocol 1: In Situ Preparation of the Ru(II)-[3-Amino-1-(quinolin-2-yl)propan-1-ol] Catalyst

This protocol describes the formation of the active catalyst from a common ruthenium precursor. The procedure should be carried out under an inert atmosphere (Nitrogen or Argon).

-

Materials and Reagents:

-

[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)

-

(S)- or (R)-3-Amino-1-(quinolin-2-yl)propan-1-ol

-

Anhydrous Isopropanol (i-PrOH)

-

Schlenk flask and magnetic stirrer

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 equivalent Ru).

-

Add the chiral ligand (0.011 mmol, 2.2 equivalents to Ru dimer).

-

Add anhydrous isopropanol (2 mL).

-

Stir the resulting mixture at 80 °C for 30 minutes. A color change to a deep red or orange solution indicates the formation of the catalyst complex.[7]

-

Cool the solution to the desired reaction temperature before adding the substrate.

-

Protocol 2: Catalytic Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a general procedure for the ATH of a model ketone substrate.

-

Materials and Reagents:

-

In situ prepared catalyst solution (from Protocol 1)

-

Acetophenone

-

Hydrogen Donor System:

-

Option A: Isopropanol (serves as solvent and H-donor) with a base (e.g., t-BuOK).

-

Option B: Formic acid/triethylamine (HCOOH/NEt₃) 5:2 azeotropic mixture in a solvent like dichloromethane (DCM).[3]

-

-

Anhydrous solvent as required (i-PrOH or DCM)

-

-

Procedure (using i-PrOH as H-donor):

-

Prepare the catalyst solution as described in Protocol 1 (0.01 mmol Ru scale).

-

Cool the catalyst solution to room temperature.

-

Add additional anhydrous isopropanol (8 mL) to the flask.

-

Add acetophenone (1.0 mmol, 100 equivalents) to the catalyst solution via syringe.

-

Initiate the reaction by adding a solution of potassium tert-butoxide (t-BuOK) in i-PrOH (0.1 M, 0.25 mL, 0.025 mmol).[7]

-

Stir the reaction mixture at room temperature for the required time (monitor by TLC or GC).

-

Work-up: Upon completion, quench the reaction with 2M HCl. Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate). Determine the conversion by ¹H NMR or GC analysis. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

-

Expected Performance Data

The following table presents hypothetical, yet realistic, performance data for the catalyst based on results achieved with structurally similar β-amino alcohol ligands in the ATH of various ketones.[7][8]

| Entry | Substrate (Ar-CO-R) | Product | Time (h) | Conversion (%) | % ee (Configuration) |

| 1 | Acetophenone | 1-Phenylethanol | 4 | >99 | 95 (S) |

| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 6 | 98 | 97 (S) |

| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 12 | 95 | 92 (S) |

| 4 | Propiophenone | 1-Phenylpropan-1-ol | 8 | >99 | 94 (S) |

Conditions: Substrate/Catalyst (S/C) = 100, (S)-Ligand, i-PrOH, t-BuOK, 25 °C.

Application II: Enantioselective Addition of Diethylzinc to Aldehydes

The catalytic enantioselective addition of dialkylzinc reagents to aldehydes is a powerful and reliable method for forming chiral secondary alcohols, which are key intermediates in organic synthesis.[9]

Scientific Rationale & Mechanistic Insight

This transformation relies on the in situ formation of a chiral catalyst by the reaction of the β-amino alcohol ligand with the dialkylzinc reagent. In the first step, the acidic proton of the ligand's hydroxyl group reacts with one equivalent of diethylzinc to eliminate ethane and form a dimeric zinc-alkoxide species. This complex is the active catalyst.

The causality behind the stereoselectivity stems from the creation of a highly organized, bidentate chelate structure.[10] The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex. This coordination, within the rigid chiral environment defined by the ligand, forces the aldehyde to adopt a specific orientation. The ethyl group is then transferred from the other zinc atom to only one of the enantiotopic faces of the aldehyde carbonyl, leading to the formation of the product with high enantioselectivity.[9][11] The quinoline moiety is expected to provide the necessary steric bulk to effectively shield one face of the coordinated aldehyde.

Caption: Proposed catalytic cycle for the ligand-mediated addition of Et₂Zn to aldehydes.

Protocol 3: Catalytic Enantioselective Ethyl-Addition to Benzaldehyde

This protocol details a general procedure for the addition of diethylzinc to a model aldehyde. The reaction must be performed under a strictly inert and anhydrous atmosphere.

-

Materials and Reagents:

-

(S)- or (R)-3-Amino-1-(quinolin-2-yl)propan-1-ol

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Schlenk flask, magnetic stirrer, and syringe pump

-

-

Procedure:

-

To a flame-dried Schlenk flask under argon, add the chiral ligand (0.02 mmol, 2 mol%).

-

Add anhydrous toluene (4 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc solution (0.2 mL, 0.2 mmol) dropwise. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes.

-

Add benzaldehyde (1.0 mmol, 1 equivalent) to the catalyst mixture.

-

Add the remaining diethylzinc solution (1.0 mL, 1.0 mmol) dropwise via syringe pump over 1 hour to control the exotherm.

-

Stir the reaction mixture at 0 °C until the aldehyde is consumed (monitor by TLC).

-

Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL). Allow the mixture to warm to room temperature and stir for 30 minutes. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate). Determine yield and confirm structure by ¹H NMR. Determine % ee by chiral HPLC or GC analysis.

-

Expected Performance Data

The following table presents expected performance data based on similar amino alcohol ligands used in this transformation.[10][12][13]

| Entry | Aldehyde | Product | Time (h) | Yield (%) | % ee (Configuration) |

| 1 | Benzaldehyde | 1-Phenylpropan-1-ol | 4 | 95 | 98 (S) |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)propan-1-ol | 4 | 92 | 99 (S) |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)propan-1-ol | 6 | 90 | 96 (S) |

| 4 | Cyclohexanecarboxaldehyde | Cyclohexyl(phenyl)methanol | 12 | 85 | 93 (S) |

Conditions: 2 mol% (S)-Ligand, 1.2 eq Et₂Zn, Toluene, 0 °C.

Synthesis and Experimental Workflows

A reliable synthesis of the ligand is critical for its application. The following workflow outlines a plausible synthetic route and a general experimental procedure for catalytic screening.

Protocol 4: Synthesis of (S)-3-Amino-1-(quinolin-2-yl)propan-1-ol

This synthesis proceeds in two steps from 2-acetylquinoline. The key step is the enantioselective reduction of an intermediate β-aminoketone.

-

Step A: Synthesis of 3-(Dimethylamino)-1-(quinolin-2-yl)propan-1-one hydrochloride (Mannich Base)

-

Combine 2-acetylquinoline, dimethylamine hydrochloride, and paraformaldehyde in ethanol with a catalytic amount of HCl.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Cool the mixture to induce crystallization of the hydrochloride salt.

-

Filter and wash the solid with cold ethanol to yield the Mannich base. This is a standard procedure analogous to the synthesis of precursors for duloxetine.[14]

-

-

Step B: Asymmetric Reduction to (S)-3-Amino-1-(quinolin-2-yl)propan-1-ol

-

The Mannich base is first neutralized and then reduced. For asymmetric reduction, a Noyori-type catalyst is ideal.

-

In a pressure vessel, dissolve the free β-aminoketone in methanol.

-

Add a chiral Ru(II) catalyst, such as RuCl.

-

Pressurize the vessel with H₂ gas (5-10 atm) and stir at room temperature until the reduction is complete.

-

After workup and purification, the N,N-dimethylamino alcohol is obtained.

-

The final step involves N-demethylation, which can be achieved under various literature conditions, followed by purification to yield the primary amino alcohol.

-

Caption: A generalized workflow for performing asymmetric catalysis experiments.

References

-

MDPI. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Available at: [Link]

-

MDPI. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Available at: [Link]

-

Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(17), 6756-6781. Available at: [Link]

-

Wikipedia. Asymmetric hydrogenation. Available at: [Link]

-

Haack, D., et al. (2016). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 21(9), 1195. Available at: [Link]

-

Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. Available at: [Link]

-

Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Available at: [Link]

-

Dub, P. A. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. Available at: [Link]

-

Xiao, J., et al. (2005). ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Journal of Molecular Catalysis A: Chemical, 229(1-2), 11-18. Available at: [Link]

-

ResearchGate. (2011). Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13. Available at: [Link]

-

MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Available at: [Link]

-

Organic & Biomolecular Chemistry. (2021). A molybdenum-catalyzed acceptorless dehydrogenative approach for quinoline synthesis using amino alcohol. Available at: [Link]

-

Palmer, M. J., et al. (1999). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Journal of the Chemical Society, Perkin Transactions 1, (9), 1261-1270. Available at: [Link]

-

Bentham Science. L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. Available at: [Link]

-

ResearchGate. (2014). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Available at: [Link]

-

ResearchGate. (2008). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available at: [Link]

Sources

- 1. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 6. cnls.lanl.gov [cnls.lanl.gov]

- 7. mdpi.com [mdpi.com]

- 8. Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 10. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Step-by-step synthesis of 3-Amino-1-(quinolin-2-yl)propan-1-ol from quinoline-2-carboxaldehyde

Topic: Step-by-step synthesis of 3-Amino-1-(quinolin-2-yl)propan-1-ol from quinoline-2-carboxaldehyde Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 3-Amino-1-(quinolin-2-yl)propan-1-ol , a privileged scaffold in medicinal chemistry often found in kinase inhibitors and GPCR ligands.

The synthesis addresses a common challenge in heterocyclic chemistry: extending an alkyl chain with a terminal amine while preserving a reducible heteroaromatic ring (quinoline). We utilize a lithium-mediated cyanomethylation followed by a cobalt-catalyzed borohydride reduction . This route avoids the use of high-pressure hydrogenation and strong reducing agents (e.g.,

Key Advantages of This Protocol

-

Chemoselectivity: Preserves the quinoline aromaticity.

-

Accessibility: Uses standard laboratory reagents (

, -

Scalability: The workflow is amenable to gram-scale synthesis.[1]

Retrosynthetic Analysis & Pathway

The target molecule is dissected into two key precursors: quinoline-2-carboxaldehyde and acetonitrile . The strategy relies on extending the carbon skeleton by two units via an aldol-like addition of the acetonitrile anion, followed by the reduction of the nitrile to a primary amine.

Figure 1: Retrosynthetic strategy focusing on the C2-C3 bond formation via cyanomethylation.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-3-(quinolin-2-yl)propanenitrile

This step involves the generation of the cyanomethyl carbanion (

Reagents:

-

Quinoline-2-carboxaldehyde (

equiv) -

Acetonitrile (

equiv) -

LDA (

equiv, 2.0 M in THF/heptane) -

Anhydrous THF (Solvent)[2]

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or Ar). -

Deprotonation: Add anhydrous THF (

mL) and dry acetonitrile ( -

Anion Generation: Dropwise add the LDA solution (

equiv) over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of the lithiated acetonitrile species ( -

Addition: Dissolve quinoline-2-carboxaldehyde (

equiv, e.g., -

Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours. Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde spot should disappear.

-

Quench: Quench the reaction with saturated aqueous

( -

Workup: Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: The crude

-hydroxynitrile is typically pure enough for the next step. If necessary, purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Data Checkpoint:

-

Expected Yield: 85-95%

-

Appearance: Yellowish viscous oil or solid.

-

Key NMR Signal: The

alpha to the nitrile appears as a diastereotopic ABX system around

Step 2: Selective Reduction to 3-Amino-1-(quinolin-2-yl)propan-1-ol

Standard hydrogenation can reduce the quinoline ring. We employ the Cobalt Boride (

Reagents:

-

3-Hydroxy-3-(quinolin-2-yl)propanenitrile (from Step 1)

-

Cobalt(II) chloride hexahydrate (

, -

Sodium Borohydride (

, -

Methanol (Solvent)[2]

Protocol:

-

Solubilization: Dissolve the hydroxynitrile (

equiv) and -

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Reduction: Add

(-

Caution: Vigorous gas evolution (

) and formation of a black precipitate (Cobalt Boride) will occur. Ensure efficient venting.

-

-

Stirring: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Quench: Carefully add

N HCl until the black precipitate dissolves and the pH is acidic (~pH 2). This destroys the boron complexes. -

Basification: Re-adjust pH to ~10 using concentrated aqueous

or NaOH. -

Extraction: Extract the free amine with DCM (

) or -

Purification: Purify via flash chromatography using DCM:MeOH:

(90:10:1).

Data Checkpoint:

-

Expected Yield: 70-80%

-

Appearance: Off-white to pale yellow solid.

-

Key NMR Signal: Disappearance of the

-nitrile protons; appearance of

Mechanism & Critical Control Points

The following diagram illustrates the mechanistic pathway and potential side reactions to avoid.

Figure 2: Reaction workflow and critical control points for impurity management.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete deprotonation of MeCN | Ensure LDA is fresh; increase deprotonation time to 45 min at -78 °C. |

| Starting Material Recovery (Step 1) | Wet THF or quenching too early | Distill THF over Na/Benzophenone; verify dryness. |

| Over-reduction (Step 2) | Reduction of Quinoline ring | Strictly use |

| Boron Emulsion | Incomplete hydrolysis of borane complex | Ensure the acid quench (pH 2) is maintained for at least 30 min before basification. |

References

-

Nitrile Reduction Methodology

-

Cyanomethylation of Aldehydes

-

Quinoline Reactivity & Stability

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

- 8. iipseries.org [iipseries.org]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 14. Quinoline synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: 3-Amino-1-(quinolin-2-yl)propan-1-ol Synthesis

The following guide serves as a specialized Technical Support Center for the synthesis of 3-Amino-1-(quinolin-2-yl)propan-1-ol .

This response deviates from standard textbook formats to function as a troubleshooting and optimization hub . It assumes you are a researcher facing yield or purity issues and requires actionable, mechanistic solutions.

Status: Active

Lead Scientist: Senior Application Specialist

Core Chemistry: Nucleophilic Addition (Cyanomethide)

The Synthetic Logic (Route Selection)

For the synthesis of the primary amine variant (

The Optimized Pathway:

-

Step A (C-C Bond Formation): Lithiation of acetonitrile (forming the cyanomethide anion) and addition to 2-quinolinecarboxaldehyde.

-

Step B (Reduction): Chemoselective reduction of the nitrile to the primary amine without hydrogenating the quinoline ring.

Workflow Visualization

Caption: Optimized Cyanomethide Route avoiding catalytic hydrogenation to prevent ring saturation.

Phase I: The Condensation (Aldol-Type Addition)

Objective: Synthesis of 3-hydroxy-3-(quinolin-2-yl)propanenitrile.

Critical Reagent: Lithium Diisopropylamide (LDA) or

Troubleshooting Guide: Low Yields & Impurities

| Symptom | Probable Cause | Technical Solution |

| Recovery of Starting Material | Retro-Aldol Reaction: The alkoxide intermediate is unstable at room temperature (RT) before quenching. | Cryostatic Quench: Do not allow the reaction to warm to RT before adding the acid source. Quench with saturated |

| Formation of Enone (Dehydration) | Elimination: The | pH Control: Avoid strong mineral acids during workup. Use buffered |

| Dark Tarry Mixture | Polymerization of Acetonitrile: Excess base or high temps caused self-condensation of acetonitrile. | Reverse Addition: Generate the lithio-acetonitrile anion first at -78°C, then add the aldehyde slowly. Never mix base and aldehyde directly. |

FAQ: Phase I

Q: Can I use NaH instead of LDA?

A: Not recommended. NaH is heterogeneous and requires higher temperatures to deprotonate acetonitrile effectively, which promotes the polymerization of the aldehyde or the self-condensation of acetonitrile (Thorpe reaction). LDA or

Phase II: The Chemoselective Reduction

Objective: Conversion of

Protocol Optimization

Standard catalytic hydrogenation (

Recommended Reagent: Lithium Aluminum Hydride (

Troubleshooting Guide: Reduction Issues

| Symptom | Probable Cause | Technical Solution |

| Product is trapped in filter cake | Aluminum Emulsions: | Fieser Workup: Use the specific stoichiometry: For |

| Ring Reduction (Tetrahydroquinoline) | Over-reduction: Reaction temperature too high or prolonged reaction time. | Temperature Control: Perform the reduction at 0°C . |

| Incomplete Reduction (Imine) | Stalled Intermediate: The intermediate imine complex is stable and hydrolyzes back to aldehyde/ketone upon workup. | Reflux Pulse: If TLC shows intermediate, a brief (15 min) reflux after the main reaction period can push the imine to the amine, but monitor strictly for ring reduction. |

Logic Tree: Impurity Analysis

Caption: Diagnostic logic for identifying and correcting common impurity profiles.

Phase III: Isolation & Purification

The Challenge: 3-Amino-1-(quinolin-2-yl)propan-1-ol is a polar, basic amino-alcohol. It interacts strongly with silanols in silica gel, leading to streaking and yield loss.

Recommended Purification Protocols

-

Amine-Doped Silica:

-

Pre-treat your silica column with the mobile phase containing 1-2% Triethylamine (TEA) or

. This neutralizes acidic sites on the silica. -

Eluent: DCM:MeOH:

(90:10:1).

-

-

Resin Capture (The "Catch and Release" Method):

-

This is superior for removing non-basic impurities (unreacted nitrile, quinoline byproducts).

-

Step 1: Dissolve crude mixture in MeOH/Water.

-

Step 2: Load onto a strong cation exchange resin (e.g., Dowex 50W or Amberlyst 15 ).

-

Step 3: Wash resin with MeOH (removes non-basic impurities).

-

Step 4: Elute product with 2M

in MeOH.

-

FAQ: Purification

Q: My product is water-soluble and won't extract into DCM. A: This is common for amino alcohols.

-

Solution 1: Saturate the aqueous phase with NaCl (salting out).

-

Solution 2: Use n-Butanol or IPA:CHCl3 (1:3) as the extraction solvent. These are more polar than DCM and extract amino alcohols efficiently.

References

-

Selective Hydrogenation of Quinolines

-

Title: Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework.[3][4]

-

Source: Catalysis Science & Technology (RSC).[3]

- Relevance: Establishes the difficulty of preventing ring reduction during catalytic hydrogenation, supporting the recommendation for hydride reduction ( ) instead.

-

URL:[Link]

-

-

Acetonitrile Addition (Cyanomethide)

- Title: Reaction of M(II)-OH Complexes with Acetonitrile to Yield M(II)-Cyanomethides.

- Source: NIH / PubMed Central.

- Relevance: Provides mechanistic insight into the activation of acetonitrile as a nucleophile (cyanomethide anion) for addition to electrophiles.

-

URL:[Link]

-

Amino Alcohol Purification

- Title: Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols

- Source: NIH / PubMed Central.

- Relevance: Details the "Ion Exchange" purification method (Catch and Release)

-

URL:[Link]

-

General Quinoline Functionalization

Sources

- 1. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 2. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Technical Support Center: Purification of 3-Amino-1-(quinolin-2-yl)propan-1-ol

Welcome to the technical support center for 3-Amino-1-(quinolin-2-yl)propan-1-ol (CAS 1540990-62-2). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this versatile chiral intermediate. As a polar amino alcohol containing a basic quinoline moiety, this compound presents unique purification hurdles that require a nuanced approach.[1] This document provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format, grounded in fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-Amino-1-(quinolin-2-yl)propan-1-ol that influence its purification?

A1: Understanding the molecule's structure is paramount. It possesses three key features that dictate its behavior:

-

A Basic Quinoline Ring and a Primary Amine: The presence of two nitrogen atoms makes the molecule basic. The primary amine is the more basic site and will readily protonate. This allows for purification via acid-base extraction.[2][3] However, this basicity also causes strong interaction with acidic stationary phases like standard silica gel, often leading to significant peak tailing or irreversible adsorption during column chromatography.[4][5]

-

A Polar Hydroxyl Group: The alcohol functionality contributes to the molecule's high polarity and ability to act as a hydrogen bond donor and acceptor. This increases its solubility in polar solvents like methanol and water and can make it challenging to elute from normal-phase columns.

-

A Chiral Center: The carbon atom bearing the hydroxyl group is a stereocenter. This means the compound exists as a pair of enantiomers. Standard purification techniques like chromatography on achiral media or recrystallization will not separate these enantiomers.[6] Chiral-specific methods are required for enantiomeric resolution.

Q2: What is the expected appearance and stability of this compound?

A2: Typically, 3-Amino-1-(quinolin-2-yl)propan-1-ol is an off-white to pale yellow solid or a viscous oil at room temperature.[1] While the quinoline core is a stable aromatic system, amino alcohols can be susceptible to slow air oxidation over time, which may lead to discoloration.[7] For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1]

Q3: Which analytical techniques are best for assessing purity during troubleshooting?

A3: A combination of techniques is ideal:

-

Thin-Layer Chromatography (TLC): The workhorse for rapid, real-time reaction monitoring and fraction analysis. Use plates visualized under UV light (254 nm) to see the quinoline ring. A potassium permanganate stain can also be effective for visualizing the alcohol and amine groups.

-

High-Performance Liquid Chromatography (HPLC): Essential for quantitative purity assessment. A reversed-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water containing a buffer (like ammonium formate) or an ion-pairing agent is a good starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and is excellent for identifying impurities if they are present in sufficient quantities (>1-5%).

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.

Detailed Troubleshooting Guides

Problem 1: Severe Tailing and/or Low Recovery in Column Chromatography

The 'Why': Root Cause Analysis

This is the most common issue encountered when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic amine in your compound undergoes a strong acid-base interaction with these silanol sites, leading to two primary problems:

-

Tailing: A portion of the compound molecules are delayed as they elute, resulting in broad, asymmetrical peaks that often co-elute with impurities.

-

Irreversible Adsorption: In severe cases, the compound binds so strongly that it does not elute from the column at all, causing very low or zero recovery.

The 'How': Diagnostic & Resolution Protocol

Step 1: Diagnose the Interaction with a 2D-TLC Test. Before committing to a column, spot your crude material on a silica TLC plate. Develop it in your chosen eluent system. After drying, turn the plate 90 degrees and re-develop it in the same eluent. If your compound is stable on silica, the spot will move diagonally. If it degrades or streaks vertically from the diagonal, you have confirmed a problematic interaction.[4]

Step 2: Modify the Mobile Phase. The most straightforward solution is to neutralize the acidic silica surface by adding a small amount of a basic modifier to your eluent.

| Modifier | Typical Concentration | Recommended Solvent System | Notes |

| Triethylamine (TEA) | 0.5 - 2% (v/v) | Dichloromethane/Methanol | Most common choice. Volatile and easily removed under vacuum. |

| Ammonium Hydroxide | 0.5 - 2% (v/v) | Dichloromethane/Methanol | Often more effective than TEA for very polar amines. Prepare a stock solution of 10% NH₄OH in Methanol and add it to your eluent.[4] |

| Pyridine | 0.5 - 1% (v/v) | Ethyl Acetate/Hexanes | Less common, but can be effective. Strong odor. |

Step-by-Step Protocol for Column Chromatography:

-

Choose a solvent system (e.g., 95:5 DCM/MeOH) that gives your product an Rf of ~0.2-0.3 on TLC.

-

Add 1% TEA or 1% of a 10% NH₄OH in MeOH solution to the chosen eluent.

-

Equilibrate your silica gel column by flushing it with at least 3-5 column volumes of the base-modified eluent. This is a critical step to ensure all acidic sites are neutralized before loading your sample.

-

Load your crude product (pre-adsorbed onto a small amount of silica for best results).

-

Elute with the base-modified solvent system, collecting fractions and analyzing by TLC.

Step 3: Consider an Alternative Stationary Phase. If mobile phase modification is insufficient, change the stationary phase.

-

Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.

-

Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography is a powerful option where polar compounds elute first. A typical eluent would be a gradient of water/acetonitrile or water/methanol, often with a buffer like 0.1% formic acid or ammonium acetate.

Problem 2: Product is Contaminated with Non-Basic Impurities

The 'Why': Root Cause Analysis

Syntheses can often leave behind neutral or acidic byproducts and unreacted starting materials.[8] Co-crystallization or similar retention factors in chromatography can make their removal difficult by conventional means. The basicity of the target compound, however, provides a powerful chemical "handle" to achieve a clean separation.

The 'How': Diagnostic & Resolution Protocol

Acid-base extraction is a simple and highly effective liquid-liquid extraction technique to isolate basic compounds from neutral or acidic ones.[2][3] The principle is to change the polarity—and thus the layer preference (aqueous vs. organic)—of the target compound by protonating or deprotonating it.

Step-by-Step Protocol for Acid-Base Extraction:

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether (Et₂O).

-

Acidic Wash (Extraction of Base): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake vigorously and allow the layers to separate. The basic 3-Amino-1-(quinolin-2-yl)propan-1-ol will be protonated to form a water-soluble salt and will move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

-

Separation: Drain the lower aqueous layer into a clean flask. Discard the organic layer (which contains the impurities).

-

Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10, check with pH paper). This deprotonates your compound, making it water-insoluble again.

-

Back-Extraction: Add a fresh portion of organic solvent (e.g., DCM) to the separatory funnel and shake. Your purified compound will now move back into the organic layer.

-

Final Wash and Dry: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄).

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Problem 3: Product "Oils Out" or Fails to Crystallize During Recrystallization

The 'Why': Root Cause Analysis

Recrystallization relies on a significant difference in a compound's solubility in a solvent at high and low temperatures.[9] "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature that is above the compound's melting point. Impurities can also inhibit crystal lattice formation, promoting oiling.

The 'How': Diagnostic & Resolution Protocol

Step 1: Systematic Solvent Screening. The key is finding the right solvent or solvent pair. Test solubility in small vials (10-20 mg of product).

| Solvent Category | Examples | Desired Behavior |

| Polar Protic | Water, Methanol, Ethanol | Likely too soluble, even when cold. Good for the "soluble" component of a solvent pair. |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN) | Good candidates. Test for high solubility when hot and low solubility when cold. |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Likely insoluble, even when hot. Good for the "insoluble" component of a solvent pair. |

The ideal single solvent will dissolve your compound when boiling but show very low solubility at room temperature or in an ice bath.

Step 2: Employ a Mixed-Solvent System. This is often necessary for compounds like amino alcohols.

-

Find a "soluble" solvent in which your compound is very soluble (e.g., Methanol).

-

Find an "insoluble" solvent in which your compound is very poorly soluble (e.g., Diethyl Ether or Hexanes). The two solvents must be miscible.

-

Protocol: a. Dissolve your crude product in the MINIMUM amount of the hot "soluble" solvent (Methanol). b. While the solution is still hot, add the "insoluble" solvent (Diethyl Ether) dropwise until you see persistent cloudiness (turbidity). c. Add a few more drops of the hot "soluble" solvent to just redissolve the cloudiness. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

Step 3: Troubleshooting Oiling Out.

-

Add More Solvent: The concentration may be too high. Add more of the hot recrystallization solvent to dissolve the oil, then cool again.

-

Lower the Cooling Temperature: If the oil forms at room temperature, try cooling the solution very slowly and then placing it in a freezer.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Problem 4: Need to Separate Enantiomers

The 'Why': Root Cause Analysis

3-Amino-1-(quinolin-2-yl)propan-1-ol is a chiral molecule, and often only one enantiomer possesses the desired biological activity.[6] Standard purification methods do not separate enantiomers because they have identical physical properties (solubility, boiling point, Rf). Specialized chiral separation techniques are required.

The 'How': Diagnostic & Resolution Protocol

Option 1: Diastereomeric Salt Formation & Fractional Crystallization (Classical Resolution). This method converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.

-

Chiral Acid Selection: React your racemic amino alcohol (a base) with a single enantiomer of a chiral acid. Common choices include (+)- or (-)-Tartaric acid, (+)- or (-)-Dibenzoyltartaric acid, or (+)- or (-)-Mandelic acid.[10]

-

Salt Formation: Dissolve your racemic base in a suitable solvent (e.g., ethanol or methanol). Add 0.5 equivalents of the chiral acid. One diastereomeric salt will often be less soluble and will preferentially crystallize out of the solution.

-

Fractional Crystallization: Isolate the crystals by filtration. The purity of the salt can be improved by recrystallizing it one or more times from the same solvent.

-

Liberation of the Free Base: Once a single diastereomer is isolated, dissolve the salt in water, basify the solution (e.g., with NaOH) to deprotonate your amine, and extract the single enantiomer of your product with an organic solvent.

Option 2: Chiral Preparative HPLC. This is a modern, highly effective method for separating enantiomers.

-

Column Selection: Requires a High-Performance Liquid Chromatography system equipped with a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are very common and effective for a wide range of compounds.

-

Method Development: An analytical chiral HPLC method must be developed first to find a mobile phase (typically a mixture of hexanes/isopropanol or hexanes/ethanol) that provides baseline separation of the two enantiomer peaks.

-

Scale-Up: The analytical method is then scaled up to a larger-diameter preparative column to process larger quantities of material. Fractions corresponding to each enantiomeric peak are collected separately and concentrated to yield the pure enantiomers. This method is often faster but more expensive than classical resolution.[11][12]

References

-

Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

-

JETIR.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Available at: [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

-

PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available at: [Link]

-

University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

- Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

-

Recrystallization1. (n.d.). Recrystallization1. Available at: [Link]

- Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.

-

HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Available at: [Link]

-

Reddit. (2024). Column chromatography issue : r/Chempros. Available at: [Link]

-

The Synthesis of Some Amino Alcohols. (n.d.). The Synthesis of Some Amino Alcohols. Available at: [Link]

-

Separation and Refining of Amino acids. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

-

ResearchGate. (2023). Is it possible to extract amino acids from water using extraction? Available at: [Link]

-

Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

-

JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.

-

Journal of Separation Science. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Available at: [Link]

-

AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

-

Pharmaffiliates. (n.d.). Quinoline-impurities. Available at: [Link]

-

Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

- Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

WIPO Patentscope. (2015). 104610074 Preparation method of 3-amino-1,2-propanediol. Available at: [Link]

-

Preparation and Properties of Quinoline. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

-

RSC Advances. (n.d.). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chromatography [chem.rochester.edu]

- 5. reddit.com [reddit.com]

- 6. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]